3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-4-8-16(10-11)21(18,19)14-9-12-6-2-3-7-13(12)20-15(14)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWUHDKJJRFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most straightforward method for coumarin synthesis. By condensing resorcinol with ethyl acetoacetate in the presence of a Brønsted acid (e.g., H$$2$$SO$$4$$), 4-methylcoumarin is obtained. For 3-substituted derivatives, however, alternative strategies are required.
Modification for 3-Position Functionalization :
- Directed ortho-Metalation : Use of a directing group (e.g., –OMe) at the 4-position enables lithiation at the 3-position, followed by electrophilic quenching.
- Halogenation : Bromination or iodination at the 3-position using N-bromosuccinimide (NBS) or I$$_2$$ in acidic media provides intermediates for subsequent sulfonylation.
Sulfonylation Strategies at the 3-Position
Direct Sulfonylation of 3-Hydroxycoumarin
While 3-hydroxycoumarin is unstable, its in situ generation via hydrolysis of 3-acetoxycoumarin permits sulfonylation. Reaction with 3-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., pyridine) yields the target compound.
Reaction Conditions :
Coupling via Suzuki-Miyaura Reaction
A halogenated coumarin (e.g., 3-bromo-2H-chromen-2-one) can undergo palladium-catalyzed cross-coupling with a sulfonyl boronic ester. However, this method is less common due to the electrophilic nature of the sulfonyl group.
Limitations :
- Requires pre-functionalized boronic esters of 3-methylpiperidine sulfonamide.
- Low yields reported for similar systems (~30%).
Modular Assembly via Multi-Component Reactions (MCRs)
Knoevenagel-Michael Addition Cascade
Adapting methodologies from chromeno[3,2-c]pyridine synthesis, a three-component reaction between:
- Salicylaldehyde derivative.
- 3-Methylpiperidine-1-sulfonamide.
- β-Keto ester.
Mechanism :
- Knoevenagel condensation forms the coumarin core.
- Michael addition of the sulfonamide introduces the 3-substituent.
Conditions :
- Catalyst : Piperidine or SnCl$$2$$·2H$$2$$O.
- Solvent : Ethanol or DMF.
- Yield : ~55–60% (extrapolated from analogous reactions).
Post-Functionalization of Pre-Assembled Intermediates
Sulfur Trioxide Complex Mediated Sulfonation
Using a SO$$_3$$-Py complex, sulfonation of 3-amino-2H-chromen-2-one followed by reaction with 3-methylpiperidine provides the target compound.
Steps :
- Sulfonation : 3-Aminocoumarin + SO$$_3$$-Py → 3-sulfonated intermediate.
- Amination : Reaction with 3-methylpiperidine under basic conditions.
Advantages :
- High regioselectivity.
- Scalable to gram quantities.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 3-Acetoxycoumarin, Sulfonyl chloride | Hydrolysis, Sulfonylation | 45–50 | Moderate |
| MCR Approach | Salicylaldehyde, β-Keto ester | Knoevenagel-Michael cascade | 55–60 | High |
| Suzuki Coupling | 3-Bromocoumarin, Boronic ester | Pd-catalyzed cross-coupling | 30–35 | Low |
| SO$$_3$$-Py Method | 3-Aminocoumarin, SO$$_3$$-Py | Sulfonation, Amine coupling | 60–65 | High |
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
- 3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid
Uniqueness
3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities compared to other similar compounds
Biological Activity
3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also referred to as 6-methyl-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activity. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.44 g/mol. It is characterized by a chromenone core with a sulfonyl group attached to a 3-methylpiperidine moiety. The compound appears as a yellowish-brown powder, soluble in dimethyl sulfoxide and acetonitrile, with a melting point of 225–227 °C.
Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It selectively inhibits p38α and p38β MAPK pathways, which are critical in mediating inflammatory responses. This inhibition can potentially lead to reduced production of pro-inflammatory cytokines.
Antioxidant Effects
In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Analgesic Activity
Preclinical studies have suggested that this compound possesses antihyperalgesic effects, indicating its potential utility in pain management therapies. This activity may be related to its ability to modulate pain pathways through the inhibition of inflammatory mediators.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in inflammatory and pain signaling pathways. Understanding these interactions is essential for elucidating its therapeutic potential .
Cancer Therapy
Given its ability to inhibit key signaling pathways involved in inflammation and cell proliferation, there is growing interest in exploring the use of this compound as an anticancer agent. Its selective action on MAPK pathways may provide a targeted approach for cancer therapy, particularly in tumors associated with chronic inflammation .
Neurodegenerative Diseases
The antioxidant properties of this compound position it as a candidate for research into neuroprotective agents. By mitigating oxidative stress, the compound could potentially slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several preclinical studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of p38 MAPK in vitro, correlating with reduced cytokine release in inflammatory models. |
| Study B | Reported antioxidant activity through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress. |
| Study C | Evaluated analgesic effects in animal models, showing reduced pain responses comparable to standard analgesics. |
These studies underscore the compound's multifaceted biological activities and highlight its potential applications across various therapeutic areas.
Limitations and Future Directions
Despite promising results, limitations such as poor solubility and bioavailability remain challenges for the clinical application of this compound. Future research should focus on improving formulation strategies and exploring combination therapies that enhance efficacy while minimizing side effects .
Q & A
Q. Q: What are the established synthetic routes for preparing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, and what key reaction conditions influence yield?
A: The synthesis involves a two-step process:
Core Chromen-2-one Formation : Condensation of salicylaldehyde derivatives with ethyl acetoacetate using piperidine as a catalyst under cooled conditions (0–5°C) to yield 3-acetyl-2H-chromen-2-one. Recrystallization in ethanol ensures purity .
Sulfonylation : Reaction of the acetylated intermediate with 3-methylpiperidine sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Stoichiometric control of the sulfonylating agent (1.2–1.5 equivalents) and inert atmosphere conditions (N₂) minimize by-products .
Advanced Synthesis
Q. Q: How can researchers optimize the sulfonylation step to enhance regioselectivity and minimize by-product formation?
A: Key strategies include:
- Catalyst Use : Dimethylaminopyridine (DMAP) activates the sulfonyl chloride, directing substitution to the 3-position of the chromen-2-one scaffold .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve sulfonyl group transfer compared to THF.
- Temperature Gradients : Starting reactions at −20°C and gradually warming to RT reduces side reactions. Monitoring via TLC or HPLC ensures reaction progress .
Structural Characterization
Q. Q: What advanced analytical techniques are recommended to confirm the three-dimensional structure and electronic environment of this compound?
A:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (mean σ(C–C) = 0.002 Å) and dihedral angles, with data collected at 100 K for reduced thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
- DFT Calculations : At the B3LYP/6-31G* level, these predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometries .
Biological Activity Assessment
Q. Q: What methodological frameworks are employed to evaluate the antimicrobial potential of this chromen-2-one derivative?
A:
- Antibacterial Assays : Broth microdilution (CLSI guidelines) determines MICs against S. aureus and E. coli. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) are critical .
- Structure-Activity Relationship (SAR) : Modifying the sulfonyl-piperidine moiety (e.g., substituting methyl groups) and comparing MICs across derivatives identifies key pharmacophores .
Computational Modeling
Q. Q: How do DFT and molecular docking studies contribute to understanding the compound's interaction with biological targets?
A:
- DFT Calculations : Predict reactive sites (e.g., sulfonyl oxygen nucleophilicity) and charge distribution, guiding synthetic modifications .
- Molecular Docking : Using AutoDock Vina, the compound is docked into bacterial DNA gyrase (PDB: 1KZN). Binding affinity scores (ΔG < −7 kcal/mol) suggest competitive inhibition .
Data Interpretation
Q. Q: How should researchers address inconsistencies in reported antioxidant activities of sulfonylated chromen-2-one derivatives?
A:
- Assay Standardization : Use consistent radical sources (e.g., DPPH vs. ABTS) and normalize results to Trolox equivalents .
- Purity Validation : HPLC-MS (≥95% purity) ensures observed activities are not artifacts of impurities .
- Replicate Studies : Cross-laboratory validation under identical conditions (pH, temperature) resolves discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
